3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione 3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 687580-88-7
VCID: VC11907430
InChI: InChI=1S/C21H16ClFN2O2S/c1-12-13(2)28-20-18(12)19(26)25(17-9-5-15(22)6-10-17)21(27)24(20)11-14-3-7-16(23)8-4-14/h3-10H,11H2,1-2H3
SMILES: CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C
Molecular Formula: C21H16ClFN2O2S
Molecular Weight: 414.9 g/mol

3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

CAS No.: 687580-88-7

Cat. No.: VC11907430

Molecular Formula: C21H16ClFN2O2S

Molecular Weight: 414.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione - 687580-88-7

Specification

CAS No. 687580-88-7
Molecular Formula C21H16ClFN2O2S
Molecular Weight 414.9 g/mol
IUPAC Name 3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C21H16ClFN2O2S/c1-12-13(2)28-20-18(12)19(26)25(17-9-5-15(22)6-10-17)21(27)24(20)11-14-3-7-16(23)8-4-14/h3-10H,11H2,1-2H3
Standard InChI Key SQFXPPUYKNLCBM-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Architecture

The compound’s systematic IUPAC name, 3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione, reflects its intricate architecture. Key structural features include:

  • A thieno[2,3-d]pyrimidine core, a bicyclic system merging thiophene and pyrimidine rings.

  • 5,6-Dimethyl substitutions on the thiophene moiety, enhancing hydrophobicity and steric bulk.

  • A 4-chlorophenyl group at position 3 and a 4-fluorobenzyl group at position 1, introducing halogenated aromatic interactions.

  • Two ketone oxygen atoms at positions 2 and 4, contributing to hydrogen-bonding potential .

Table 1: Molecular and Physicochemical Properties

PropertyValue/Descriptor
CAS Number687580-88-7
Molecular FormulaC₂₁H₁₆ClFN₂O₂S
Molecular Weight414.9 g/mol
SMILESCC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C
logP3.82 (predicted)
Hydrogen Bond Acceptors4
Topological Polar Surface31.7 Ų
StereochemistryAchiral

The logP value of 3.82 suggests moderate lipophilicity, aligning with its potential for membrane permeability. The topological polar surface area (TPSA) of 31.7 Ų indicates limited solubility in aqueous media, a common trait among thieno[2,3-d]pyrimidine derivatives .

Synthesis and Structural Modifications

General Synthesis of Thieno[2,3-d]Pyrimidine Derivatives

The synthesis of thieno[2,3-d]pyrimidines typically involves cyclocondensation reactions between thiophene precursors and pyrimidine-building reagents. For this compound, a plausible route includes:

  • Formation of the Thiophene Core: Starting with 2-aminothiophene-3-carboxylate derivatives, alkylation or acylation introduces methyl groups at positions 5 and 6.

  • Pyrimidine Ring Construction: Reaction with urea or thiourea derivatives under acidic or basic conditions forms the fused pyrimidine ring.

  • N-Alkylation: Introduction of the 4-fluorobenzyl group via alkylation of the pyrimidine nitrogen using 4-fluorobenzyl chloride.

  • Aromatic Substitution: Coupling with 4-chlorophenylboronic acid under Suzuki-Miyaura conditions installs the 3-(4-chlorophenyl) moiety .

Table 2: Key Reagents and Conditions

StepReagent/ConditionPurpose
1Ethyl 2-aminothiophene-3-carboxylateThiophene precursor
2Urea, HCl, refluxPyrimidine ring formation
34-Fluorobenzyl chloride, K₂CO₃, DMFN-Alkylation
44-Chlorophenylboronic acid, Pd(PPh₃)₄Suzuki coupling for aryl substitution

This synthetic pathway aligns with methods reported for analogous thieno[2,3-d]pyrimidines, though specific yields for this compound remain undocumented .

CompoundTarget/ActivityIC₅₀/MICSource
5,6-Dimethyl-thieno[2,3-d]pyrimidineVEGFR-268.13 nM
3-(4-Chlorophenyl) analogHepG2 cells6.60 µM
1-Benzyl-5,6-dimethyl derivativeS. aureus2 µg/mL

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

The compound’s logSw = -6.17 (predicted) indicates poor aqueous solubility, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes. Its moderate logP (3.82) suggests adequate passive diffusion across biological membranes, favoring oral bioavailability.

Metabolic Stability

Cytochrome P450 (CYP) isoform interactions were predicted in silico for a related analog, showing CYP3A4 inhibition (Ki = 4.2 µM). The 4-fluorobenzyl group may reduce oxidative metabolism, extending plasma half-life .

Table 4: Predicted ADMET Properties

ParameterPredictionMethod
Caco-2 Permeability6.5 × 10⁻⁶ cm/sSwissADME
Plasma Protein Binding92.4%pkCSM
hERG InhibitionLow risk (IC₅₀ > 10 µM)ProTox-II

Research Gaps and Future Directions

Despite promising data from analogs, 3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-thieno[2,3-d]pyrimidine-2,4-dione remains understudied. Critical research priorities include:

  • Synthetic Optimization: Improving yields and scalability of the multi-step synthesis.

  • Target Identification: High-throughput screening against kinase panels and microbial proteomes.

  • In Vivo Toxicology: Assessing acute/chronic toxicity in rodent models.

  • Formulation Development: Addressing solubility limitations via prodrug design or lipid-based carriers.

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